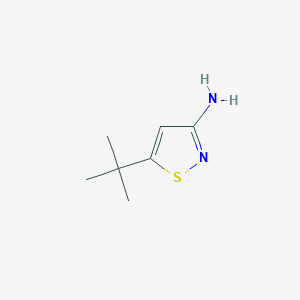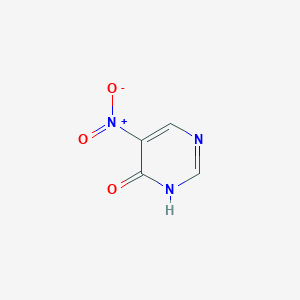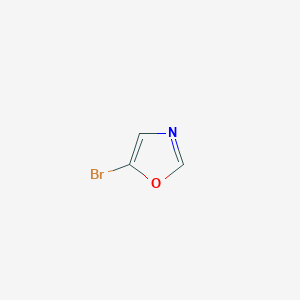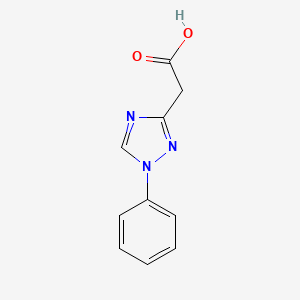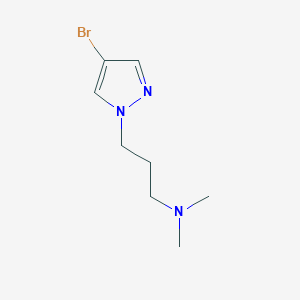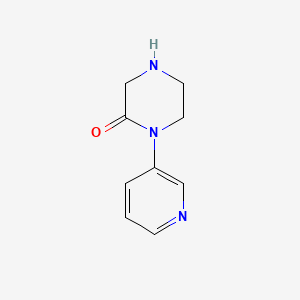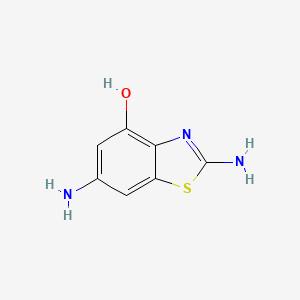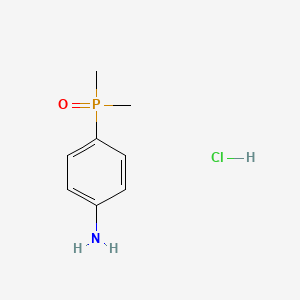
(4-Aminophenyl)dimethylphosphine oxide hydrochloride
Overview
Description
(4-Aminophenyl)dimethylphosphine oxide hydrochloride is an organic compound with the molecular formula C8H13ClNOP and a molecular weight of 205.62 g/mol . It is a derivative of phosphine oxide, featuring an amino group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is typically found in solid form and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride generally involves the reaction of 4-nitrophenylphosphine oxide with dimethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylphosphine oxides.
Scientific Research Applications
(4-Aminophenyl)dimethylphosphine oxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)dimethylphosphine oxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds, while the phosphine oxide group can participate in coordination chemistry. These interactions can modulate the activity of enzymes or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)dimethylphosphine oxide: Similar structure but with a nitro group instead of an amino group.
(4-Hydroxyphenyl)dimethylphosphine oxide: Contains a hydroxyl group instead of an amino group.
(4-Methylphenyl)dimethylphosphine oxide: Features a methyl group instead of an amino group.
Uniqueness: (4-Aminophenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both an amino group and a phosphine oxide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
4-dimethylphosphorylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOSYPEIKFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619664 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479353-60-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

